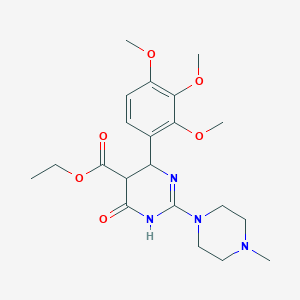

Ethyl 2-(4-methylpiperazin-1-yl)-4-oxo-6-(2,3,4-trimethoxyphenyl)-1,4,5,6-tetrahydropyrimidine-5-carboxylate

Description

Ethyl 2-(4-methylpiperazin-1-yl)-4-oxo-6-(2,3,4-trimethoxyphenyl)-1,4,5,6-tetrahydropyrimidine-5-carboxylate is a tetrahydropyrimidine derivative characterized by a 4-methylpiperazine substituent at position 2 and a 2,3,4-trimethoxyphenyl group at position 4. This compound belongs to a class of molecules studied for their pharmacological properties, particularly in anticancer and antibacterial research, due to the structural versatility of the pyrimidine core and substituted aromatic systems .

Properties

Molecular Formula |

C21H30N4O6 |

|---|---|

Molecular Weight |

434.5 g/mol |

IUPAC Name |

ethyl 2-(4-methylpiperazin-1-yl)-6-oxo-4-(2,3,4-trimethoxyphenyl)-4,5-dihydro-1H-pyrimidine-5-carboxylate |

InChI |

InChI=1S/C21H30N4O6/c1-6-31-20(27)15-16(13-7-8-14(28-3)18(30-5)17(13)29-4)22-21(23-19(15)26)25-11-9-24(2)10-12-25/h7-8,15-16H,6,9-12H2,1-5H3,(H,22,23,26) |

InChI Key |

WQIVVYPEDUEICF-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1C(N=C(NC1=O)N2CCN(CC2)C)C3=C(C(=C(C=C3)OC)OC)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(4-methylpiperazin-1-yl)-4-oxo-6-(2,3,4-trimethoxyphenyl)-1,4,5,6-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Tetrahydropyrimidine Core: The initial step involves the condensation of ethyl acetoacetate with urea in the presence of a base such as sodium ethoxide. This reaction forms the tetrahydropyrimidine core.

Introduction of the Trimethoxyphenyl Group: The next step involves the introduction of the trimethoxyphenyl group through a nucleophilic aromatic substitution reaction. This can be achieved by reacting the tetrahydropyrimidine intermediate with 2,3,4-trimethoxybenzaldehyde in the presence of a suitable catalyst.

Formation of the Piperazine Ring: The final step involves the formation of the piperazine ring by reacting the intermediate with 1-methylpiperazine under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-methylpiperazin-1-yl)-4-oxo-6-(2,3,4-trimethoxyphenyl)-1,4,5,6-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the trimethoxyphenyl group, leading to the formation of substituted derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in the presence of a catalyst.

Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a base or catalyst.

Major Products Formed

Oxidation: Formation of oxo derivatives with increased oxidation states.

Reduction: Formation of reduced derivatives with decreased oxidation states.

Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by a complex structure that includes a tetrahydropyrimidine core and a piperazine moiety. Its molecular formula is with a molecular weight of approximately 459.5 g/mol. The presence of the trimethoxyphenyl group is significant for its biological activity.

Anticancer Activity

Research indicates that derivatives of this compound exhibit significant anticancer properties. For example:

- Mechanism of Action : The compound may inhibit key signaling pathways involved in cancer cell proliferation, particularly targeting tyrosine kinases.

- Case Study : In vitro studies have shown that similar compounds demonstrate cytotoxicity against various cancer cell lines, with IC50 values as low as 4.36 µM against HCT 116 colon cancer cells .

Neuroprotective Effects

The neuroprotective potential of the compound has been explored in various studies:

- Mechanism : It appears to protect neuronal cells from oxidative stress and apoptosis induced by neurotoxins.

- Case Study : A study published in MDPI reported that related compounds significantly reduced markers of neurodegeneration in animal models of Alzheimer's disease .

Antioxidant Activity

The compound shows promising antioxidant properties:

- Activity Measurement : Similar derivatives have demonstrated IC50 values ranging from 10–20 µg/mL against free radicals like DPPH and ABTS.

Mechanism of Action

The mechanism of action of Ethyl 2-(4-methylpiperazin-1-yl)-4-oxo-6-(2,3,4-trimethoxyphenyl)-1,4,5,6-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound shares structural homology with several tetrahydropyrimidine derivatives (Table 1). Key differences lie in the substituents at positions 2, 4, and 6, which influence molecular conformation, bioactivity, and physicochemical properties:

- Piperazine Derivatives : Ethyl 4-(2-chlorophenyl)-6-{[4-(4-methoxybenzoyl)piperazin-1-yl]methyl}-1-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (MW: 527.02) contains a 4-methoxybenzoyl-piperazinylmethyl group, enhancing lipophilicity (logP = 2.88) compared to the target compound’s simpler 4-methylpiperazinyl group .

- Aryl Substituents : The 2,3,4-trimethoxyphenyl group in the target compound contrasts with analogues like ethyl 4-(4-hydroxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, where a hydroxyl group reduces logP and increases polarity .

- Thiazolo-Pyrimidine Hybrids : Ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate exhibits a fused thiazole ring, altering planarity and hydrogen-bonding capacity compared to the target compound’s tetrahydropyrimidine core .

Pharmacological and Physicochemical Properties

- Lipophilicity : The 2,3,4-trimethoxyphenyl group increases logP compared to unsubstituted or hydroxylated analogues (e.g., logP = 2.88 for a piperazine derivative vs. ~1.5–2.0 for hydroxy-substituted variants) .

- Bioactivity : Pyrimidines with methoxy groups exhibit enhanced antibacterial and anticancer activity due to improved membrane permeability and target binding. For instance, 6-aryl-4-oxo-dihydropyrimidines with thiophene or phenyl groups showed moderate antibacterial activity (MIC: 8–32 µg/mL) , while piperazine-containing derivatives are explored for CNS penetration .

Data Table: Key Comparative Parameters

Research Implications and Gaps

- Structural Insights: The 2,3,4-trimethoxyphenyl group may induce steric hindrance, affecting binding to targets like kinases or DNA topoisomerases.

- Synthetic Optimization : Yields for similar compounds range from 78% (thiazolo-pyrimidines ) to lower values for polar derivatives, suggesting room for improved catalytic systems.

- Pharmacological Testing: No direct data exist for the target compound’s activity. Prioritize assays against cancer cell lines (e.g., MCF-7, HeLa) and bacterial strains (e.g., S. aureus, E. coli) to validate hypotheses from structural analogs .

Biological Activity

Ethyl 2-(4-methylpiperazin-1-yl)-4-oxo-6-(2,3,4-trimethoxyphenyl)-1,4,5,6-tetrahydropyrimidine-5-carboxylate (CAS Number: 919742-89-5) is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of 434.5 g/mol. Its structure features a tetrahydropyrimidine ring substituted with a piperazine moiety and a trimethoxyphenyl group, which may contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C21H30N4O6 |

| Molecular Weight | 434.5 g/mol |

| CAS Number | 919742-89-5 |

Research indicates that compounds similar to this compound exhibit topoisomerase II inhibitory activity . Topoisomerases are crucial for DNA replication and transcription; thus, their inhibition can lead to apoptosis in cancer cells. Studies have shown that derivatives of this compound can inhibit both TopoIIα and TopoIIβ enzymatic activities effectively .

Biological Activity

-

Anticancer Activity :

- This compound has demonstrated significant antiproliferative effects against various cancer cell lines. For instance:

- Mechanistic Insights :

- Pharmacokinetics :

Case Studies

Several studies have explored the efficacy of related compounds in clinical settings:

- A study by Matias-Barrios et al. highlighted the development of derivatives aimed at enhancing the pharmacokinetic profile while retaining topoisomerase inhibitory activity .

- Another investigation into the structural modifications of similar tetrahydropyrimidine compounds revealed promising results in terms of both solubility and anticancer activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.